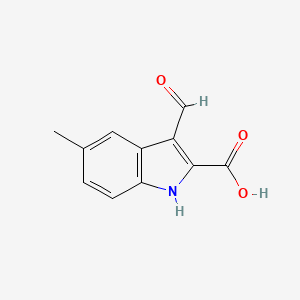

3-Formyl-5-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

3-formyl-5-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVNZBKQRRYJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390179 | |

| Record name | 3-Formyl-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842971-74-8 | |

| Record name | 3-Formyl-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-5-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Formyl-5-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a modular fashion, detailing the preparation of the indole core, followed by functional group manipulations to yield the target molecule. This document includes detailed experimental protocols, quantitative data summaries, and schematic diagrams to facilitate understanding and replication in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-stage process. The overall strategy involves the initial construction of a substituted indole-2-carboxylate ester via the Fischer indole synthesis. This is followed by the hydrolysis of the ester to the corresponding carboxylic acid. The final stage involves the regioselective formylation of the indole ring at the C-3 position using the Vilsmeier-Haack reaction.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate

The Fischer indole synthesis is a robust method for the preparation of the indole core.[1][2] This procedure is adapted from established protocols for similar indole-2-carboxylates.[3]

Reaction:

p-Tolylhydrazine hydrochloride + Ethyl pyruvate → Ethyl 5-methyl-1H-indole-2-carboxylate

Procedure:

-

To a stirred solution of p-tolylhydrazine hydrochloride (1 equivalent) in absolute ethanol, add ethyl pyruvate (1.1 equivalents).

-

Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone.

-

Cool the reaction mixture and introduce a catalytic amount of a Brønsted acid (e.g., sulfuric acid or polyphosphoric acid).[2]

-

Heat the mixture again to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value |

| Starting Materials | p-Tolylhydrazine hydrochloride, Ethyl pyruvate |

| Solvent | Absolute Ethanol |

| Catalyst | Sulfuric acid or Polyphosphoric acid |

| Reaction Temperature | Reflux |

| Reaction Time | 6-8 hours (total) |

| Typical Yield | 70-85% |

Stage 2: Hydrolysis of Ethyl 5-methyl-1H-indole-2-carboxylate

The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure.[4]

Reaction:

Ethyl 5-methyl-1H-indole-2-carboxylate → 5-methyl-1H-indole-2-carboxylic acid

Procedure:

-

Suspend ethyl 5-methyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

The precipitated 5-methyl-1H-indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried.

| Parameter | Value |

| Starting Material | Ethyl 5-methyl-1H-indole-2-carboxylate |

| Reagent | Sodium Hydroxide |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 90-95% |

Stage 3: Vilsmeier-Haack Formylation of 5-methyl-1H-indole-2-carboxylic acid

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like indoles.[5][6] The formylation is expected to occur at the electron-rich C-3 position.

Reaction:

5-methyl-1H-indole-2-carboxylic acid → this compound

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-2 equivalents) to the chilled DMF with stirring to form the Vilsmeier reagent. The addition should be done cautiously as the reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 5-methyl-1H-indole-2-carboxylic acid (1 equivalent) in DMF dropwise to the Vilsmeier reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Basify the mixture with a cold aqueous solution of sodium hydroxide to a pH of 9-10.

-

The precipitated product is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization.

| Parameter | Value |

| Starting Material | 5-methyl-1H-indole-2-carboxylic acid |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to 60 °C |

| Reaction Time | 3-5 hours |

| Typical Yield | 60-75% |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.

Caption: Logical workflow of the synthesis of the target compound.

Concluding Remarks

The described synthetic pathway provides a reliable and scalable method for the preparation of this compound. The individual steps utilize well-established and high-yielding reactions. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel indole derivatives for various applications in drug discovery and materials science. Careful optimization of reaction conditions may be necessary to achieve the desired purity and yield in a specific laboratory setting.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-5-methyl-1H-indole-2-carboxylic acid is a member of the indole-2-carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry.[1][2][3] Derivatives of indole-2-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of enzymes such as HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase (TDO).[1][2] The presence of a formyl group at the 3-position and a methyl group at the 5-position of the indole ring suggests potential for diverse chemical modifications and biological interactions. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed, illustrative experimental protocols for its synthesis and characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | --INVALID-LINK-- |

| Molecular Weight | 203.19 g/mol | --INVALID-LINK-- |

| XLogP3-AA (Predicted) | 1.7 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Exact Mass | 203.058243 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 203.058243 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 76.4 Ų | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound, the following protocols are illustrative and based on established synthetic and analytical methodologies for related indole derivatives.

Synthesis of this compound

The synthesis of the target compound can be envisaged as a three-step process, beginning with the formation of the indole scaffold, followed by formylation and subsequent hydrolysis.

Step 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)

This step involves the acid-catalyzed reaction of p-tolylhydrazine hydrochloride with ethyl pyruvate.

-

Materials: p-tolylhydrazine hydrochloride, ethyl pyruvate, concentrated sulfuric acid, ethanol.

-

Procedure:

-

A solution of p-tolylhydrazine hydrochloride in ethanol is prepared in a round-bottom flask.

-

An equimolar amount of ethyl pyruvate is added to the solution.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the product is precipitated by the addition of water.

-

The solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich indoles at the 3-position.[4][5][6]

-

Materials: Ethyl 5-methyl-1H-indole-2-carboxylate, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide solution.

-

Procedure:

-

In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

-

A solution of ethyl 5-methyl-1H-indole-2-carboxylate in DMF is then added dropwise to the Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the slow addition of ice-cold water, followed by neutralization with a sodium hydroxide solution.

-

The product precipitates and is collected by filtration, washed with water, and dried.

-

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Materials: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

The ethyl ester is dissolved in a mixture of ethanol and water.

-

An excess of sodium hydroxide is added, and the mixture is heated to reflux for several hours.

-

After cooling, the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The product is collected by filtration, washed with cold water, and dried.

-

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the aldehydic proton (around 9-10 ppm), aromatic protons on the indole ring, a singlet for the methyl group (around 2.4 ppm), a broad singlet for the N-H proton of the indole, and a broad singlet for the carboxylic acid proton (often >10 ppm).

-

¹³C NMR: Characteristic signals for the carboxylic carbon (around 165-185 ppm), the aldehyde carbonyl carbon (around 190 ppm), and carbons of the indole ring and the methyl group are expected.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the different functional groups:

-

A broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹).

-

A C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).

-

A C=O stretching band for the aldehyde (around 1680-1700 cm⁻¹).

-

An N-H stretching band for the indole ring (around 3300-3500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 203.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like formic acid) would be used. The purity is determined by the peak area of the main component relative to the total peak area.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or involvement in signaling pathways has been reported for this compound, the indole-2-carboxylic acid scaffold is known to be a pharmacophore for various enzyme inhibitors. For instance, derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase and IDO1/TDO.[1][2]

The following diagram illustrates a hypothetical signaling pathway where an indole-2-carboxylic acid derivative acts as a kinase inhibitor, a common mechanism of action for many small molecule drugs. This is a generalized representation and is not based on experimental data for the specific compound .

In this hypothetical pathway, the binding of an external signal activates a receptor tyrosine kinase, initiating a phosphorylation cascade involving a downstream kinase. This kinase then phosphorylates a substrate protein, leading to a cellular response. This compound, acting as a hypothetical inhibitor, would bind to the downstream kinase, preventing the phosphorylation of its substrate and thereby blocking the signaling pathway. This illustrates a potential mechanism through which this class of compounds could exert a therapeutic effect.

Conclusion

This compound is a molecule with potential for further investigation in the field of medicinal chemistry, given the established biological activities of related indole-2-carboxylic acid derivatives. This guide provides a summary of its known physicochemical properties and presents illustrative experimental protocols for its synthesis and characterization. The provided synthetic and analytical workflows, along with the hypothetical signaling pathway, offer a framework for researchers interested in exploring the therapeutic potential of this and similar compounds. Further experimental studies are warranted to determine the precise physicochemical properties and biological activities of this specific molecule.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Formyl-5-methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 3-Formyl-5-methyl-1H-indole-2-carboxylic acid

CAS Number: 842971-74-8

Molecular Formula: C₁₁H₉NO₃

Molecular Weight: 203.19 g/mol

Chemical Structure:

InChI: InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15)

SMILES: CC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O

Physicochemical and Spectral Data (Predicted and Analogous Compounds)

| Parameter | Value / Expected Range | Data Source |

| Molecular Weight | 203.19 | Calculated |

| XlogP3 | 1.9 | Predicted |

| Hydrogen Bond Donors | 2 | Predicted |

| Hydrogen Bond Acceptors | 3 | Predicted |

| ¹H NMR (DMSO-d₆, ppm) | δ 11.0-13.0 (br s, 1H, COOH), 9.5-10.5 (s, 1H, CHO), 7.0-8.0 (m, 3H, Ar-H), 2.3-2.5 (s, 3H, CH₃) | Analogous Compounds |

| ¹³C NMR (DMSO-d₆, ppm) | δ 185-195 (CHO), 160-170 (COOH), 110-140 (Ar-C), 20-25 (CH₃) | Analogous Compounds |

| IR (cm⁻¹) | 3200-3400 (N-H), 2500-3300 (O-H), 1680-1720 (C=O, acid), 1650-1680 (C=O, aldehyde) | Analogous Compounds |

| Mass Spectrometry | [M-H]⁻ at m/z 202.05 | Predicted |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the Vilsmeier-Haack formylation of a suitable indole precursor followed by hydrolysis of the resulting ester.

Proposed Synthetic Pathway

Biological activity of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 3-Formyl-5-methyl-1H-indole-2-carboxylic Acid Derivatives

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of this compound, in particular, have emerged as a versatile class of molecules. The strategic placement of the formyl, methyl, and carboxylic acid groups on the indole ring provides a unique electronic and structural framework, making it an excellent starting point for the synthesis of novel therapeutic agents. These derivatives have been extensively investigated for various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, aimed at researchers and professionals in the field of drug discovery and development.

Synthetic Strategies

The synthesis of indole-2-carboxylic acid derivatives often begins with foundational reactions like the Fischer indole synthesis.[3][4][5] Specific functionalization, such as the introduction of the formyl group at the C3 position, is commonly achieved through electrophilic substitution reactions like the Vilsmeier-Haack formylation, which utilizes a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][6] Subsequent modifications, such as the Knoevenagel condensation, allow for the introduction of diverse substituents at the formyl position, leading to a wide range of derivatives.[3][7] Further derivatization of the carboxylic acid at the C2 position via esterification or amidation expands the chemical diversity and allows for the fine-tuning of pharmacological properties.[1][8]

Caption: General workflow for synthesis and screening of indole derivatives.

Biological Activities and Data

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of these indole derivatives against a range of human cancer cell lines.[7][8] A notable derivative, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, has shown significant antimitotic activity at submicromolar concentrations.[7] The mechanism of action for some of these compounds involves the induction of DNA damage and subsequent apoptosis.[7] Another series of 1H-indole-2-carboxylic acid derivatives has been developed as inhibitors of the 14-3-3η protein, a target for liver cancer therapy, demonstrating G1-S phase cell cycle arrest.[9]

Table 1: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3a * | MCF-7 (Breast) | IC₅₀ | < 1 µM (approx.) | [7] |

| 3a * | HCT116 (Colon) | IC₅₀ | < 1 µM (approx.) | [7] |

| 3a * | HepG2 (Hepatoma) | IC₅₀ | < 1 µM (approx.) | [7] |

| C11 | Bel-7402 (Liver) | IC₅₀ | 0.89 ± 0.05 µM | [9] |

| C11 | SMMC-7721 (Liver) | IC₅₀ | 1.12 ± 0.08 µM | [9] |

| C11 | Hep G2 (Liver) | IC₅₀ | 1.25 ± 0.11 µM | [9] |

| 4e | MCF-7 (Breast) | IC₅₀ | 2 µM (average) | [8] |

| 4e | A549 (Lung) | IC₅₀ | 2 µM (average) | [8] |

| 4e | HCT116 (Colon) | IC₅₀ | 2 µM (average) | [8] |

*Structure: 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester

Caption: Proposed mechanism of anticancer action via DNA damage.

Antimicrobial and Antibiofilm Activity

The indole framework is a well-established pharmacophore in antimicrobial drug discovery.[1][10] Derivatives incorporating moieties like thiazole, benzimidazole, or triazoles have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][11] Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibit high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MIC) below 1 µg/mL.[11] These compounds have also demonstrated excellent antibiofilm activity, which is crucial for combating persistent infections.[11]

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound ID | Target Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 3ao | S. aureus ATCC 25923 | MIC | < 1 | [11] |

| 3ao | S. aureus ATCC 43300 (MRSA) | MIC | < 1 | [11] |

| 3aq | S. aureus ATCC 25923 | MIC | < 1 | [11] |

| 3aq | S. aureus ATCC 43300 (MRSA) | MIC | < 1 | [11] |

| 3aa | S. aureus ATCC 43300 (MRSA) | MIC | 3.9 | [11] |

| 3ag | M. smegmatis | MIC | 3.9 | [11] |

| 3ag | C. albicans ATCC 10231 | MIC | 3.9 | [11] |

| Amine Derivative * | Photogenic Bacteria | MIC | 250 | [12][13] |

*Structure: (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and indole derivatives have been explored as potential anti-inflammatory agents.[2][14] The primary mechanism evaluated is the inhibition of protein (albumin) denaturation, a well-documented cause of inflammation.[6][15] Nitro-derivatives of related 3-formyl flavonols have shown significant inhibition of protein denaturation (91%), comparable to the standard drug Diclofenac sodium (93%).[6] Certain indoline derivatives also show excellent activity, with IC₅₀ values for protein denaturation inhibition as low as 60.7 µg/mL.[15]

Table 3: Anti-inflammatory Activity of Indole and Related Derivatives

| Compound ID | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Nitro-derivatives * | In vitro protein denaturation | % Inhibition | 91% | [6] |

| 4b (Indoline) | In vitro protein denaturation | IC₅₀ | 60.7 µg/mL | [15] |

| 4a (Indoline) | In vitro protein denaturation | IC₅₀ | 62.2 µg/mL | [15] |

| 13b | LPS-induced NO production | Inhibition | Potent | [14][16] |

| Diclofenac Sodium | In vitro protein denaturation | IC₅₀ | 54.2 µg/mL | [15] |

*Structure: 3-formyl, 7-flavonol nitro-derivatives

Antiviral Activity (HIV-1 Integrase Inhibition)

Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[17][18] The indole core and the C2 carboxyl group are crucial for chelating the two Mg²⁺ ions within the active site of the integrase enzyme.[17][18] Structural optimizations, such as introducing long-chain substituents at the C3 position, have led to derivatives with significantly enhanced inhibitory effects, with IC₅₀ values as low as 0.13 µM.[17][18]

Table 4: HIV-1 Integrase Inhibitory Activity

| Compound ID | Assay | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 20a | Integrase Strand Transfer | IC₅₀ | 0.13 | [17][18] |

| 17b | Integrase Strand Transfer | IC₅₀ | 0.39 | [17] |

| 20b | Integrase Strand Transfer | IC₅₀ | 0.64 | [17] |

| RAL (Raltegravir) | Integrase Strand Transfer | IC₅₀ | 0.06 |[17] |

Structure-Activity Relationships (SAR)

The biological activity of these indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

-

C2 Position : A free carboxylic acid at the C2 position is often crucial for activity, particularly for HIV-1 integrase inhibition where it chelates magnesium ions.[17][18] In other cases, forming amides or esters can modulate potency and selectivity, for instance, as CB1 receptor allosteric modulators.[19][20]

-

C3 Position : The formyl group at C3 is a key synthetic handle. Introducing long-chain or aromatic groups at this position can significantly improve interactions with hydrophobic pockets in target enzymes, as seen with HIV-1 integrase inhibitors.[17][18]

-

C5 Position : Substitution at the C5 position with electron-withdrawing groups like chloro or fluoro can enhance potency for CB1 receptor modulation.[19][20] The methyl group in the parent scaffold also plays a role in modulating the electronic properties and binding interactions.

-

N1 Position (Indole NH) : A free N-H group is often considered essential for antibacterial activity, potentially by acting as a hydrogen bond donor.[1]

Caption: Key structure-activity relationships for the indole scaffold.

Experimental Protocols

Anticancer Activity: MTT Assay

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

-

Cell Culture : Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition : After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Formazan Solubilization : The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

-

Inoculum Preparation : Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution : The test compounds are serially diluted (two-fold) in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation : Each well is inoculated with the prepared microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This in vitro assay assesses the ability of a compound to prevent the heat-induced denaturation of protein.[6][15]

-

Reaction Mixture Preparation : The reaction mixture consists of the test compound at various concentrations (e.g., 10-500 µg/mL), 1% aqueous solution of bovine serum albumin (BSA) or fresh hen's egg albumin, and phosphate-buffered saline (PBS, pH 6.4).

-

Incubation : The mixture is incubated at 37°C for 20 minutes.

-

Heat-Induced Denaturation : Denaturation is induced by heating the mixture at 70°C in a water bath for 10-15 minutes.

-

Cooling and Measurement : After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

Data Analysis : The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100. Diclofenac sodium is typically used as the reference standard drug. The IC₅₀ value is determined from the dose-response curve.[15]

References

- 1. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. scirp.org [scirp.org]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted – Vilsmeier Haack Synthesis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid

This whitepaper provides a detailed overview of the expected spectroscopic data for 3-Formyl-5-methyl-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the identification and characterization of this indole derivative. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic values and general experimental protocols based on established chemical principles and data from analogous structures.

Molecular Structure

Chemical Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol IUPAC Name: this compound

The structure consists of an indole core, which is a bicyclic aromatic heterocycle, substituted with a carboxylic acid group at position 2, a formyl group at position 3, and a methyl group at position 5.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~11.8 | s | 1H | N-H |

| ~10.2 | s | 1H | -CHO |

| ~8.0 | s | 1H | H-4 |

| ~7.4 | d | 1H | H-6 |

| ~7.1 | d | 1H | H-7 |

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | -CHO |

| ~165.0 | -COOH |

| ~140.0 | C-7a |

| ~135.0 | C-3a |

| ~132.0 | C-5 |

| ~128.0 | C-2 |

| ~125.0 | C-6 |

| ~122.0 | C-4 |

| ~115.0 | C-3 |

| ~112.0 | C-7 |

| ~21.0 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Medium | N-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[1][2] |

| ~1680 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Adduct | Predicted CCS (Ų) |

| 204.06552 | [M+H]⁺ | 140.4[3] |

| 226.04746 | [M+Na]⁺ | 151.4[3] |

| 202.05096 | [M-H]⁻ | 142.3[3] |

CCS: Collision Cross Section. Data predicted using computational methods.[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, adapted from procedures for similar indole derivatives.

Synthesis: Vilsmeier-Haack Formylation

A common method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction.

Materials:

-

5-methyl-1H-indole-2-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 5-methyl-1H-indole-2-carboxylic acid in anhydrous DMF.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched by carefully pouring it over ice and neutralizing with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[4]

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.

-

Parameters: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Caption: Correlation of functional groups in this compound with their expected spectroscopic signals.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Among its many derivatives, indole-2-carboxylic acid has emerged as a particularly versatile scaffold, transitioning from a subject of early synthetic exploration to a key component in the development of modern therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and foundational chemistry of indole-2-carboxylic acid and its derivatives, offering detailed experimental protocols for its classical syntheses and a survey of its biological evaluation from its early days to its contemporary applications.

The Dawn of Indole-2-Carboxylic Acid: Early Synthesis and Discovery

The history of indole-2-carboxylic acid is intrinsically linked to the pioneering work of late 19th-century chemists who first unlocked the secrets of the indole nucleus. Two classical methods, the Fischer indole synthesis and the Reissert indole synthesis, stand as the foundational pillars for the creation of this important molecule.

The Fischer Indole Synthesis (1883)

First described by Emil Fischer and F. Jourdan in 1883, the Fischer indole synthesis is a venerable and highly adaptable method for constructing the indole ring.[1][2] The reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[3] In the context of indole-2-carboxylic acid, the reaction utilizes pyruvic acid as the keto-acid component.[4]

The initial report by Fischer and Jourdan on the synthesis of 1-methylindole-2-carboxylic acid from pyruvic acid 1-methylphenylhydrazone noted a very low yield of only 5%.[5] This early quantitative data underscores the challenges faced by the pioneers of organic synthesis.

Caption: Fischer Indole Synthesis Workflow.

This protocol is a generalized representation based on the principles of the Fischer indole synthesis.

-

Formation of the Phenylhydrazone:

-

Equimolar amounts of phenylhydrazine and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

The mixture is stirred at room temperature or gently warmed to facilitate the condensation reaction, forming the phenylhydrazone intermediate. This can often be done in situ without isolation.

-

-

Cyclization:

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The precipitated crude product is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

The Reissert Indole Synthesis (1897)

Fourteen years after Fischer's discovery, Arnold Reissert reported another elegant method for indole synthesis.[6][7] The Reissert indole synthesis involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate to yield indole-2-carboxylic acid.[6][8]

Caption: Reissert Indole Synthesis Workflow.

The following detailed protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for reproducible experimental methods.[4]

A. Potassium Salt of Ethyl o-Nitrophenylpyruvate

-

In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 19.5 g (0.5 gram atom) of potassium in 300 ml of absolute ethanol.

-

Heat the mixture on a steam bath until all the potassium has dissolved.

-

Cool the solution to room temperature and add a mixture of 68.5 g (0.5 mole) of o-nitrotoluene and 73 g (0.5 mole) of diethyl oxalate dropwise with stirring over a period of 1 hour.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Collect the precipitated yellow potassium salt by filtration and wash it with two 50-ml portions of absolute ethanol, followed by two 50-ml portions of anhydrous ether.

-

Dry the salt in a vacuum desiccator over sulfuric acid. The yield is 68-75 g (50-55%).

B. Ethyl Indole-2-carboxylate

-

Place 30 g (0.109 mole) of the potassium salt in a 400-ml hydrogenation bottle and dissolve it in 200 ml of glacial acetic acid.

-

Add 0.20 g of platinum catalyst.

-

Hydrogenate the mixture in a Parr low-pressure hydrogenation apparatus at an initial pressure of about 30 p.s.i. until hydrogen uptake ceases.

-

Remove the catalyst by filtration and wash it with glacial acetic acid.

-

Place the filtrate in a 4-liter beaker and add 3 liters of water slowly with stirring to precipitate the product.

-

Collect the yellow solid by filtration, wash it with five 100-ml portions of water, and dry it over calcium chloride in a desiccator. The yield is 11.3–11.7 g (41–44% based on o-nitrotoluene) of ethyl indole-2-carboxylate with a melting point of 122.5–124°C.

C. Indole-2-carboxylic Acid

-

Hydrolyze the ethyl indole-2-carboxylate by refluxing with an excess of aqueous or alcoholic sodium or potassium hydroxide.

-

After the hydrolysis is complete, cool the solution and acidify it with a mineral acid (e.g., HCl) to precipitate the indole-2-carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Early Biological Investigations: The Quest for Auxin Activity

In the early 20th century, the field of plant biology was revolutionized by the discovery of auxins, a class of plant hormones that regulate growth and development. The primary and most potent auxin was identified as indole-3-acetic acid (IAA).[9] Given the structural similarity, it was natural for researchers to investigate whether indole-2-carboxylic acid also possessed auxin-like activity.

However, studies conducted in the mid to late 20th century demonstrated that indole-2-carboxylic acid is inactive as an auxin.[10] For instance, research on corn roots showed that while indole-3-acetic acid inhibited root elongation and caused an increase in the pH of the surrounding medium, indole-2-carboxylic acid had no effect on either growth or pH.[10] This lack of activity highlighted the stringent structural requirements for auxin function, where the position of the carboxylic acid side chain is critical.

The Auxin Signaling Pathway: Why Indole-2-Carboxylic Acid is Inactive

The molecular basis for the inactivity of indole-2-carboxylic acid as an auxin lies in its inability to properly interact with the auxin receptor complex. The auxin signaling pathway involves the binding of IAA to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF-type E3 ubiquitin ligase complex.[9][11] This binding event leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.

Caption: Simplified Auxin Signaling Pathway.

Modern Renaissance: Indole-2-Carboxylic Acid Derivatives in Drug Discovery

For much of the 20th century, indole-2-carboxylic acid remained a chemical curiosity with limited biological applications. However, the advent of high-throughput screening and rational drug design has led to a resurgence of interest in this scaffold. In recent years, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of various therapeutic targets.

A prominent example is the discovery of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[12][13][14] These compounds have shown remarkable potency in inhibiting the viral enzyme responsible for integrating the viral genome into the host cell's DNA.

Quantitative Data for Modern Indole-2-Carboxylic Acid Derivatives

The following table summarizes the inhibitory activity of some recently developed indole-2-carboxylic acid derivatives against HIV-1 integrase.

| Compound | Target | IC50 (µM) | Reference |

| Derivative 20a | HIV-1 Integrase | 0.13 | [12] |

| Derivative 17a | HIV-1 Integrase | 3.11 | [14] |

| Parent Compound 1 | HIV-1 Integrase | 32.37 | [14] |

Conclusion

The journey of indole-2-carboxylic acid from its 19th-century origins to its current status as a privileged scaffold in drug discovery is a testament to the enduring power of organic synthesis and the continuous evolution of our understanding of molecular interactions. The foundational work of chemists like Fischer and Reissert laid the groundwork for future generations to explore the chemical space around the indole nucleus. While early biological investigations into its auxin activity proved unfruitful, this very lack of activity provided valuable insights into the structure-activity relationships of plant hormones. Today, indole-2-carboxylic acid and its derivatives are at the forefront of research into novel therapeutics, demonstrating that even the oldest of molecules can find new life in the quest to address pressing medical needs. This guide serves as a comprehensive resource for researchers looking to understand the rich history and leverage the synthetic versatility of this remarkable compound.

References

- 1. Fischer indole synthesis [ouci.dntb.gov.ua]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Biological Activities of Indoleacetylamino Acids and Their Use as Auxins in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Reissert_indole_synthesis [chemeurope.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 10. Auxin action on proton influx in corn roots and its correlation with growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 13. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Potential Therapeutic Targets of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of indole-2-carboxylic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide explores the potential therapeutic targets of a specific, yet under-investigated derivative, 3-Formyl-5-methyl-1H-indole-2-carboxylic acid. Due to the limited direct research on this compound, this document extrapolates potential targets and mechanisms of action based on structurally related indole-2-carboxylic acids and indole-3-carboxaldehydes. The information presented herein is intended to guide future research and drug discovery efforts by highlighting promising therapeutic avenues for this class of molecules. Potential targets discussed include enzymes and receptors implicated in cancer, viral infections, and inflammatory diseases.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with significant therapeutic applications. The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The title compound, this compound, possesses three key structural features: the indole core, a carboxylic acid at position 2, and a formyl group at position 3. This unique combination of functional groups suggests the potential for interactions with a diverse range of biological targets. This guide will delve into the potential therapeutic targets for which this structural motif has shown promise, supported by data from related compounds.

Potential Therapeutic Targets

Based on the biological activities of structurally similar indole-2-carboxylic acid and indole-3-carboxaldehyde derivatives, several key therapeutic targets can be proposed for this compound.

Cancer

The indole scaffold is a common feature in many anticancer agents. For indole-2-carboxylic acid derivatives, several targets have been identified:

-

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are crucial in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune evasion. Inhibition of IDO1 and TDO can restore anti-tumor immunity. Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of these enzymes.

-

14-3-3η Protein: This protein is involved in various signaling pathways that regulate cell proliferation and apoptosis. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer.

-

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): These kinases are key regulators of cell cycle and proliferation, and their dysregulation is common in many cancers. Indole-2-carboxamide derivatives have been synthesized as dual inhibitors of EGFR and CDK2.

-

Receptor Tyrosine Kinases (RTKs) (e.g., VEGFR, PDGFR): These receptors are critical for angiogenesis and tumor growth. Indole derivatives have been developed as inhibitors of these kinases for the treatment of glioblastoma.

Viral Infections

-

HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus (HIV) by catalyzing the integration of the viral DNA into the host genome. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase strand transfer activity. The carboxylic acid moiety is crucial for chelating with magnesium ions in the active site of the enzyme.

Inflammatory and Metabolic Diseases

-

Cysteinyl Leukotriene Receptor 1 (CysLT1): This receptor is involved in the inflammatory pathways of diseases like asthma. 3-substituted 1H-indole-2-carboxylic acid derivatives have been discovered as selective CysLT1 antagonists.

-

Xanthine Oxidase: This enzyme catalyzes the oxidation of hypoxanthine and xanthine to uric acid, and its overactivity is associated with gout. Isatin-indole-3-carboxaldehyde hybrids have been shown to inhibit xanthine oxidase.

-

Aryl Hydrocarbon Receptor (AhR): Indole-3-carboxaldehyde, a metabolite of tryptophan, is a ligand for AhR and plays a role in intestinal immune homeostasis and has shown protective effects in a murine model of metabolic syndrome.

Neurological Disorders

-

Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. Thiosemicarbazone derivatives of indole-3-carboxaldehyde have been investigated for their anticholinesterase activity.

-

Cannabinoid Receptor 1 (CB1): This receptor is a key component of the endocannabinoid system and is involved in various physiological processes. Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor.

Quantitative Data

The following tables summarize the inhibitory activities of various indole-2-carboxylic acid and indole-3-carboxaldehyde derivatives against their respective targets. It is important to note that these are for related compounds and not for this compound itself.

Table 1: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1 | 1.17 (for compound 9o-1) | |

| TDO | 1.55 (for compound 9o-1) | ||

| 1H-indole-2-carboxylic acid derivatives | 14-3-3η | - (Affinity reported) | |

| Indole-2-carboxamide derivatives | CDK2 | 0.011 - 0.034 | |

| 3-arylthio- and 3-aroyl-1H-indole derivatives | Tubulin Polymerization | 0.150 - 0.350 (for MCF-7 cells) |

Table 2: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | 0.13 - 6.85 | |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 |

Table 3: Activity of Indole Derivatives Against Other Targets

| Compound Class | Target | IC50 (µM) | Reference |

| 3-substituted 1H-indole-2-carboxylic acid (17k) | CysLT1 | 0.0059 | |

| Isatin-indole-3-carboxaldehyde hybrids (A19) | Xanthine Oxidase | 0.37 | |

| Indole-3-carboxyaldehyde thiosemicarbazones | Acetylcholinesterase | - (% inhibition reported) |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of targeting the aforementioned proteins

An In-Depth Technical Guide to 3-Formyl-5-methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, a plausible synthetic route, and potential biological significance.

Core Chemical Information

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| InChIKey | BMVNZBKQRRYJSV-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O | [1] |

| Molecular Formula | C11H9NO3 | [1] |

| Molecular Weight | 203.19 g/mol | [2] |

| Monoisotopic Mass | 203.05824 Da | [1] |

| Predicted XlogP | 1.7 | [1] |

| CAS Number | 842971-74-8 | [3] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving the formylation of a suitable indole precursor followed by the hydrolysis of the resulting ester. A well-established method for the formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Vilsmeier-Haack Formylation of Ethyl 5-methyl-1H-indole-2-carboxylate

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C to form the Vilsmeier reagent.

-

Reaction: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution. The product, ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

-

Reaction: Suspend the purified ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heating: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the ester, typically monitored by TLC.[4]

-

Work-up: After cooling the reaction mixture to room temperature, acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The desired product, this compound, will precipitate.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the indole-2-carboxylic acid scaffold is a recognized pharmacophore present in numerous biologically active molecules. Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of various enzymes and as antagonists for cellular receptors.

Notably, substituted indole-2-carboxylic acid derivatives have been discovered as selective antagonists of the cysteinyl-leukotriene 1 (CysLT1) receptor.[4] CysLT1 is a G-protein coupled receptor involved in the inflammatory cascade, particularly in asthma and allergic rhinitis. Antagonism of this receptor can block the pro-inflammatory effects of cysteinyl-leukotrienes.

Furthermore, other indole derivatives, specifically benzo[g]indol-3-carboxylates, have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[5] This enzyme is a key player in the production of prostaglandin E2, a mediator of inflammation and pain.

Given these precedents, it is plausible that this compound could be investigated as a modulator of inflammatory pathways. The following diagram illustrates a potential workflow for screening this compound for such activities.

This workflow outlines the synthesis of the target compound, followed by its purification and characterization. The purified compound can then be subjected to a battery of in vitro assays to determine its biological activity profile. Promising hits from these initial screens would then proceed to further validation and lead optimization studies.

Conclusion

This compound is a molecule with potential for further investigation in the field of drug discovery. The synthetic route is accessible through established organic chemistry reactions. Based on the activities of structurally related compounds, this molecule warrants exploration as a potential modulator of inflammatory pathways. This guide provides a foundational resource for researchers interested in synthesizing and evaluating the biological properties of this and similar indole derivatives.

References

- 1. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 842971-74-8 [chemicalbook.com]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

The Resurgence of Indole Alkaloids: A Technical Guide to Their Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Indole alkaloids, a vast and structurally diverse class of natural products, have long been a cornerstone of medicinal chemistry. Their intricate molecular architectures and potent biological activities have led to the development of numerous clinically significant drugs.[1][2] This technical guide provides an in-depth review of recent advancements in the field, focusing on the anticancer, antimicrobial, and neuroprotective properties of these remarkable compounds. It offers a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation.

Anticancer Activity of Indole Alkaloids

Indole alkaloids exhibit a broad spectrum of anticancer activities, operating through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[3] Notably, the vinca alkaloids, vinblastine and vincristine, are widely used in chemotherapy.[2] Recent research continues to uncover novel indole alkaloids with potent cytotoxic effects against various cancer cell lines.[4]

Quantitative Anticancer Activity Data

The cytotoxic effects of indole alkaloids are commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative indole alkaloids against various cancer cell lines.

| Indole Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| 3α-acetonyltabersonine | HL-60 (Human promyelocytic leukemia) | 0.2 | [5] |

| 3α-acetonyltabersonine | SMMC-7721 (Human liver cancer) | 0.3 | [5] |

| 3α-acetonyltabersonine | A549 (Human lung cancer) | 0.4 | [5] |

| 3α-acetonyltabersonine | MCF-7 (Human breast cancer) | 0.6 | [5] |

| 3α-acetonyltabersonine | SW480 (Human colon cancer) | 0.5 | [5] |

| Flavopereirine | SW480 (Colorectal) | 15.33 | [4] |

| Flavopereirine | SW620 (Colorectal) | 10.52 | [4] |

| Flavopereirine | DLD1 (Colorectal) | 10.76 | [4] |

| Flavopereirine | HCT116 (Colorectal) | 8.15 | [4] |

| Flavopereirine | HT29 (Colorectal) | 9.58 | [4] |

| Mukonal | SK-BR-3 (Breast cancer) | 7.5 | [4] |

| Mukonal | MDA-MB-231 (Breast cancer) | 7.5 | [4] |

| 9-Hydroxycanthin-6-one | A2780 (Ovarian cancer) | 17.4 | [4] |

| 9-Hydroxycanthin-6-one | SKOV3 (Ovarian cancer) | 13.8 | [4] |

| 9-Hydroxycanthin-6-one | OVCAR-3 (Ovarian cancer) | 18.8 | [4] |

| Dregamine Derivative K-453 | HCT116 (Colorectal cancer) | 32.22 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Indole alkaloid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the indole alkaloid from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired exposure period (e.g., 72 hours).[9]

-

MTT Addition: After incubation, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[9] Incubate for 1.5 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][9] Measure the absorbance at 492 nm or 590 nm using a microplate reader.[8][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of the alkaloid.

Antimicrobial Activity of Indole Alkaloids

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole alkaloids have emerged as a promising source, exhibiting activity against a range of pathogenic bacteria and fungi.[10] Their mechanisms of action are diverse and include the inhibition of efflux pumps, biofilm formation, and essential bacterial enzymes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of indole alkaloids is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Indole Alkaloid | Microorganism | MIC (µg/mL) | Reference |

| Tris(1H-indol-3-yl)methylium | Staphylococcus aureus | 1-16 | [10] |

| Tris(1H-indol-3-yl)methylium | Corynebacterium diphtheriae | 1-16 | [10] |

| Tris(1H-indol-3-yl)methylium | Streptococcus pyogenes | 1-16 | [10] |

| Indolo(2,1b)quinazoline-6,12-dione | Gram-positive bacteria | Potent | [10] |

| Indolo(2,1b)quinazoline-6,12-dione | Gram-negative bacteria | Potent | [10] |

| Monoterpene Indole Alkaloid Derivative 1 | Helicobacter pylori | 10-20 µM | [11] |

| Monoterpene Indole Alkaloid Derivative 2 | Helicobacter pylori | 10-20 µM | [11] |

| Monoterpene Indole Alkaloid Derivative 3 | Helicobacter pylori | 10-20 µM | [11] |

| Monoterpene Indole Alkaloid Derivative 6 | Helicobacter pylori | 10-20 µM | [11] |

| Vobasinyl-iboga bisindole alkaloid | Helicobacter pylori | 10-20 µM | [11] |

| Indole Diketopiperazine 3b | Staphylococcus aureus | 0.39-1.56 | [12] |

| Indole Diketopiperazine 3b | Bacillus subtilis | 0.39-1.56 | [12] |

| Indole Diketopiperazine 3b | Pseudomonas aeruginosa | 0.39-1.56 | [12] |

| Indole Diketopiperazine 3b | Escherichia coli | 0.39-1.56 | [12] |

| Indole Diketopiperazine 3c | Staphylococcus aureus | 0.39-1.56 | [12] |

| Indole Diketopiperazine 3c | Bacillus subtilis | 0.39-1.56 | [12] |

| Indole Diketopiperazine 3c | Pseudomonas aeruginosa | 0.39-1.56 | [12] |

| Indole Diketopiperazine 3c | Escherichia coli | 0.39-1.56 | [12] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[13][14]

Materials:

-

Sterile 96-well microtiter plates[13]

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Indole alkaloid stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline

-

Nephelometer

Procedure:

-

Inoculum Preparation: From a pure overnight culture, suspend 3-4 colonies in sterile saline.[14] Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a nephelometer.[14] This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Dispense 100 µL of broth into all wells of the microtiter plate.[13] Add 100 µL of the indole alkaloid stock solution (at twice the highest desired concentration) to the first column of wells.[13] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column.[13] Discard the final 100 µL from the tenth column.[13]

-

Inoculation: Inoculate each well (except for the sterility control) with 5 µL of the standardized bacterial inoculum.[13]

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Neuroprotective Effects of Indole Alkaloids

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant global health challenge. Indole and β-carboline alkaloids have demonstrated promising neuroprotective and cognitive-enhancing properties.[16] Their mechanisms of action often involve the inhibition of key enzymes like cholinesterases and monoamine oxidase (MAO), as well as antioxidant effects.

Quantitative Neuroprotective Activity Data

The neuroprotective activity of indole alkaloids can be assessed through various assays, including enzyme inhibition and cell viability studies.

| Indole Alkaloid | Target/Assay | IC50/Result | Reference |

| Nauclediol | Acetylcholinesterase (AChE) | 15.429 µM | [17][18] |

| Nauclediol | Butyrylcholinesterase (BChE) | 8.756 µM | [17][18] |

| Nauclediol | Aβ-(1-42)-induced cytotoxicity in SH-SY5Y cells | Increased cell viability by 33.28% to 64.87% at 0.1 to 10 µM | [17] |

| Brevianamide K | LPS-induced neuroinflammation in BV2 microglia and RAW264.7 macrophages | Significant anti-inflammatory activity | [19] |

| Indole-phenolic compounds | H2O2-induced oxidative stress in SH-SY5Y cells | Significant increase in cell viability | [20] |

| Indole-phenolic compounds | Aβ(25-35)-induced cytotoxicity in SH-SY5Y cells | Significant increase in cell viability | [20] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a powerful tool for studying the interaction of compounds with specific receptors.[21]

Materials:

-

Receptor preparation (e.g., cell membranes or tissue homogenates)

-

Radioligand (a radioactive molecule that binds to the target receptor)

-

Unlabeled indole alkaloid

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes.[22] Resuspend and wash the pellet before final resuspension in the assay buffer.[22]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled indole alkaloid.[23]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[22]

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the free radioligand.[23] Wash the filters with ice-cold buffer.

-

Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.[22]

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value of the indole alkaloid can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.[22]

Key Signaling Pathways and Experimental Workflows

Inhibition of Bacterial Efflux Pumps

A significant mechanism of antimicrobial resistance is the active efflux of antibiotics by bacterial pumps.[24] Certain indole alkaloids can inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[25] Reserpine is a well-known example of an indole alkaloid that acts as an efflux pump inhibitor.[24]

Caption: Mechanism of efflux pump inhibition by indole alkaloids.

Targeting the MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation and apoptosis, and its dysregulation is a hallmark of many cancers.[26] Several indole alkaloids have been shown to exert their anticancer effects by modulating this pathway.[26]

Caption: Indole alkaloids targeting the MAPK signaling pathway.

General Workflow for Isolation and Characterization

The discovery of novel indole alkaloids relies on a systematic workflow involving extraction, fractionation, isolation, and structural elucidation.[27][28]

References

- 1. mdpi.com [mdpi.com]